Cas no 118081-34-8 (Ceftibuten dihydrate)

Ceftibuten dihydrate structure
Nombre del producto:Ceftibuten dihydrate
Número CAS:118081-34-8
MF:C15H18N4O8S2
Megavatios:446.455420970917
MDL:MFCD00864918
CID:63334
PubChem ID:5282241
Ceftibuten dihydrate Propiedades químicas y físicas
Nombre e identificación
-
- Ceftibuten dihydrate
- Sch-39720
- (+)-(6R,7R)-7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxy-2-butenamide]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- Sch-39720 dihydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,dihydrate
- Cetb
- Cedax
- D02121
- Seftem
- Cedax-13C3
- Cedax (tn)
- S 7432-13C3
- Seftem (tn)
- Ceftibuten (jp15)
- Ceftibuten (dihydrate)
- ceftibuten.2H2O
- Isocef
- 62F4443RWP
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azab
- (6R,7R)-7-(((Z)-2-(2-amino-1,3-thiazol-4-yl)-5-hydroxy-5-oxopent-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- SCHEMBL159144
- CEFTIBUTEN DIHYDRATE [VANDF]
- Q27116185
- CEFTIBUTEN DIHYDRATE [MI]
- CEFTIBUTEN DIHYDRATE [WHO-DD]
- HY-B0698A
- CEFTIBUTEN HYDRATE [JAN]
- Ceftibuten hydrate (JP17)
- (6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrate
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6.ALPHA.,7.BETA.(Z)))-
- 1ST162942W
- 118081-34-8
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid--water (1/2)
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, DIHYDRATE, (6R-(6alpha,7beta(Z)))-
- (6R,7R)-7-((2Z)-2-(2-Aminothiazol-4-yl)-4-carboxybut-2-enoylamino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid dihydrate
- AKOS025149353
- CHEBI:34618
- CEFTIBUTEN DIHYDRATE [ORANGE BOOK]
- MFCD08141796
- CCG-269195
- A803878
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/2)
- cis-Ceftibuten dihydrate
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid--water(1/2)
- UNII-62F4443RWP
- CS-4518
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- s3623
- DA-51758
- Ceftibuten hydrate (JP18)
-
- MDL: MFCD00864918
- Renchi: 1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1
- Clave inchi: SSWTVBYDDFPFAF-DKOGRLLHSA-N
- Sonrisas: S1C([H])([H])C([H])=C(C(=O)O[H])N2C([C@]([H])([C@@]12[H])N([H])C(/C(=C(/[H])\C([H])([H])C(=O)O[H])/C1=C([H])SC(N([H])[H])=N1)=O)=O.O([H])[H].O([H])[H]
Atributos calculados
- Calidad precisa: 446.05700
- Masa isotópica única: 446.05660589g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 6
- Recuento de receptores de enlace de hidrógeno: 12
- Recuento de átomos pesados: 29
- Cuenta de enlace giratorio: 6
- Complejidad: 755
- Recuento de unidades de unión covalente: 3
- Recuento del Centro estereoscópico atómico definido: 2
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 219
Propiedades experimentales
- Color / forma: No data available
- Punto de fusión: >180°C (dec.)
- Punto de ebullición: 966.4°C at 760 mmHg
- Punto de inflamación: No data available
- Disolución: 生物体外In Vitro:DMSO溶解度≥ 35 mg/mL(78.39 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 234.92000
- Logp: 0.73320
- Presión de vapor: No data available
Ceftibuten dihydrate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P280-P305+P351+P338
- Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Ceftibuten dihydrate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB460186-100mg |
Ceftibuten dihydrate; . |
118081-34-8 | 100mg |
€334.00 | 2025-02-18 | ||
Key Organics Ltd | AS-15194-5MG |
Ceftibuten hydrate |
118081-34-8 | >98% | 5mg |
£42.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-50mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 50mg |
¥1528.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-200mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
ChemScence | CS-4518-10mg |
Ceftibuten (dihydrate) |
118081-34-8 | ≥98.0% | 10mg |
$60.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55536-10mg |
Ceftibuten dihydrate |
118081-34-8 | 98% | 10mg |
¥539.00 | 2023-09-07 | |
TRC | C212700-10mg |
Ceftibuten dihydrate |
118081-34-8 | 10mg |
85.00 | 2021-08-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4405-2 mg |
Ceftibuten dihydrate |
118081-34-8 | 100.00% | 2mg |
¥219.00 | 2022-04-26 | |
DC Chemicals | DC9355-100 mg |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 100mg |
$200.0 | 2022-02-28 | |
DC Chemicals | DC9355-1 g |
Ceftibuten (dihydrate) |
118081-34-8 | >98% | 1g |
$800.0 | 2022-02-28 |
Ceftibuten dihydrate Literatura relevante
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
118081-34-8 (Ceftibuten dihydrate) Productos relacionados
- 97519-39-6(ceftibuten)
- 1805146-21-7(5-Amino-4-(aminomethyl)-3-(difluoromethyl)-2-methylpyridine)
- 303796-68-1(N-(2-methoxyphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide)
- 2345-40-6(4-(trimethylsilyl)butanoic acid)
- 1804745-19-4(Methyl 4-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine-2-acetate)
- 2171893-10-8(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}-3-fluorobenzoic acid)
- 1555740-41-4(N-(3,5-difluorophenyl)-2-methyloxolan-3-amine)
- 6036-86-8(d-threo-dihydrosphingosine)
- 2411333-70-3((E)-4-(Dimethylamino)-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N-methylbut-2-enamide)
- 1337461-31-0(3-(3-fluoro-5-methylphenyl)methylpiperidine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:118081-34-8)Ceftibuten dihydrate

Pureza:99%/99%
Cantidad:50mg/100mg
Precio ($):213.0/288.0